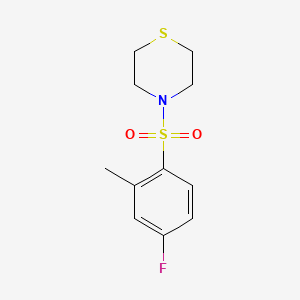![molecular formula C17H28N4O4S B15117027 4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine](/img/structure/B15117027.png)
4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrolidine ring, and a tert-butylpyridazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butylpyridazinyl Group: This step involves the reaction of a pyridazine derivative with a tert-butyl group under specific conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(6-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester
Uniqueness
4-[(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
Molekularformel |
C17H28N4O4S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
4-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C17H28N4O4S/c1-17(2,3)15-4-5-16(19-18-15)25-13-14-6-7-21(12-14)26(22,23)20-8-10-24-11-9-20/h4-5,14H,6-13H2,1-3H3 |
InChI-Schlüssel |
DAYYABCUMNNOOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
![6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15116967.png)
![2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B15116979.png)
![2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole](/img/structure/B15116984.png)
![2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B15116992.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B15116993.png)

![3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B15117013.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117020.png)
![1-(2,3-Dimethylphenyl)-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B15117025.png)
![1-[1-(3-chloropyridin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B15117026.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidine](/img/structure/B15117029.png)
![2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B15117031.png)
![N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B15117038.png)
